molecular formula C15H13BrN2O4 B2521487 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 307325-93-5

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B2521487
CAS No.: 307325-93-5
M. Wt: 365.183
InChI Key: GVRXKWFUAYHCOO-UHFFFAOYSA-N
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Description

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction Reactions: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: The major product is 3-bromo-N-(4-ethoxy-2-aminophenyl)benzamide.

    Oxidation: The major product is 3-bromo-N-(4-carboxy-2-nitrophenyl)benzamide.

Scientific Research Applications

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is used in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological molecules.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-methoxy-2-nitrophenyl)benzamide
  • 3-bromo-N-(4-ethoxy-2-aminophenyl)benzamide
  • 3-bromo-N-(4-ethoxy-2-nitrophenyl)acetamide

Uniqueness

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns. The ethoxy group also contributes to its solubility and interaction with other molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-2-22-12-6-7-13(14(9-12)18(20)21)17-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXKWFUAYHCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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